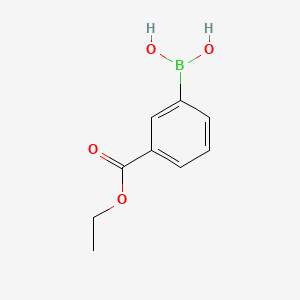

3-Ethoxycarbonylphenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVCPNQQBDOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390632 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4334-87-6 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Ethoxycarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(Ethoxycarbonyl)phenyl)boronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethoxycarbonylphenylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxycarbonylphenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound, also known as 3-(ethoxycarbonyl)benzeneboronic acid, is an aromatic boronic acid. The molecule consists of a benzene ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and an ethoxycarbonyl group (-COOCH₂CH₃) at the 1-position. The presence of both the boronic acid and the ester functional groups makes it a valuable bifunctional reagent in organic synthesis.

The chemical structure can be represented by the SMILES string CCOC(=O)c1cccc(c1)B(O)O and the InChI string InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4334-87-6 | [1][2] |

| Molecular Formula | C₉H₁₁BO₄ | |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 135-139 °C (lit.) | [1][2] |

| Boiling Point | 368.4±44.0 °C (Predicted) | [2] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol. | [2] |

| pKa | 7.78±0.10 (Predicted) | [2] |

Key Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and an arylboronic acid. Specific conditions may need to be optimized for different substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add the aryl halide, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.

Synthesis of β₃-Adrenergic Receptor Agonists

This compound is utilized in the preparation of β₃-adrenergic receptor agonists.[1][2] These receptors are primarily found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. Agonists of the β₃-adrenergic receptor have been investigated as potential therapeutics for the treatment of obesity and type 2 diabetes.[4] The synthesis of these agonists often involves a Suzuki-Miyaura coupling reaction to construct the core biaryl structure, where this compound provides one of the aryl moieties.

The activation of the β₃-adrenergic receptor by an agonist triggers a signaling cascade within adipocytes, as depicted in the following diagram.

Farnesoid X Receptor (FXR) Modulators

This compound has also been implicated in the synthesis of modulators of the Farnesoid X receptor (FXR).[5][6] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[7] FXR agonists have shown therapeutic potential in the treatment of various liver diseases, such as primary biliary cholangitis and non-alcoholic steatohepatitis (NASH).[8] The synthesis of non-steroidal FXR modulators can involve the use of this compound to introduce specific structural motifs required for receptor binding and activation.

The activation of FXR by an agonist initiates a transcriptional regulatory cascade that influences the expression of genes involved in metabolic homeostasis.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the development of new therapeutic agents. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. As research into novel therapeutics for metabolic and other diseases continues, the demand for such key building blocks is likely to grow, further solidifying the importance of this compound in modern drug discovery.

References

- 1. 3-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 4334-87-6 [amp.chemicalbook.com]

- 3. This compound | 4334-87-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

A Technical Guide to 3-Ethoxycarbonylphenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxycarbonylphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, with a focus on its critical role in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. A significant application highlighted is its use in the Suzuki-Miyaura cross-coupling reaction for the formation of biphenyl structures, which are core components of many therapeutic agents, including the widely used angiotensin II receptor blockers (ARBs). This guide furnishes a detailed experimental protocol for a key synthetic step in the production of a Telmisartan intermediate, a prominent ARB. Furthermore, it elucidates the Angiotensin II signaling pathway, the biological target of such drugs, and the mechanistic workflow of the Suzuki-Miyaura reaction through detailed diagrams.

Core Properties of this compound

This compound is a valuable building block in organic chemistry, primarily utilized for the creation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its quantitative and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 4334-87-6 |

| Molecular Weight | 193.99 g/mol |

| Molecular Formula | C₉H₁₁BO₄ |

| Appearance | White to off-white powder or crystals |

| Melting Point | 135-139 °C |

| Synonyms | 3-(Ethoxycarbonyl)benzeneboronic acid, 3-Carboethoxyphenylboronic acid |

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its application as a key reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in synthesizing biphenyl derivatives, a structural motif present in numerous pharmacologically active compounds.

A notable class of drugs synthesized using this methodology are the angiotensin II receptor blockers (ARBs), also known as sartans. These drugs are crucial in the management of hypertension and other cardiovascular diseases. This compound can be employed in the synthesis of key intermediates for ARBs like Telmisartan.

The biphenyl core, formed via the Suzuki-Miyaura coupling, is essential for the antagonist activity of these drugs at the angiotensin II receptor type 1 (AT1). By blocking this receptor, ARBs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3]

Experimental Protocol: Synthesis of a Telmisartan Intermediate via Suzuki-Miyaura Coupling

This section provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an organoboron compound, a key step in the synthesis of Telmisartan. While this compound is a related building block for similar biphenyl structures, this specific example illustrates the general principles and procedures applicable to its use. The synthesis of 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carboxylic acid (Telmisartan) involves the coupling of a pre-formed benzimidazole moiety with a biphenyl precursor, which can be synthesized using boronic acids.

Reaction: Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.

Materials:

-

2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline

-

4-(hydroxymethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (Darco G-60)

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (0.270 mol), benzeneboronic acid (0.284 mol), and 1-propanol (485 mL) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes to dissolve the solids.

-

To the resulting solution, add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M aqueous sodium carbonate (1.20 equiv), and deionized water (95.0 mL).

-

Heat the reaction mixture to reflux under nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 45 minutes), remove the heat source and add 350 mL of water while the mixture is still hot.

-

Allow the mixture to cool to room temperature while stirring.

-

Dilute the mixture with 500 mL of ethyl acetate and transfer to a separatory funnel.

-

Separate the organic and aqueous layers. Extract the aqueous layer with two additional 250-mL portions of ethyl acetate.

-

Combine the organic layers and wash with 250 mL of 5% aqueous sodium bicarbonate, followed by two 250-mL portions of saturated brine.

-

To the organic solution, add 25.0 g of activated carbon and stir for 30 minutes at room temperature.

-

Add 50.0 g of anhydrous sodium sulfate and continue stirring for an additional 5 minutes.

-

Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the desired biphenyl product.[3]

Visualizing Key Pathways and Workflows

Suzuki-Miyaura Cross-Coupling Reaction Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a fundamental process for the application of this compound.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Angiotensin II Receptor (AT1) Signaling Pathway

The biphenyl derivatives synthesized using this compound often target the Angiotensin II receptor. The following diagram outlines the signaling cascade initiated by Angiotensin II binding to the AT1 receptor, which is inhibited by ARBs.

Caption: Simplified Angiotensin II Type 1 (AT1) receptor signaling pathway.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethoxycarbonylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 3-Ethoxycarbonylphenylboronic acid is a versatile organoboron compound widely employed in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures has made it a valuable reagent in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical properties, including melting point and solubility, supported by detailed experimental protocols and a visualization of its primary application in the Suzuki-Miyaura coupling reaction.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis.

Melting Point

The melting point of this compound is a key indicator of its purity. The reported melting point for this compound is consistently in the range of 135-139 °C [1]. Impurities can lead to a depression and broadening of the melting point range.

Solubility

Data Presentation

For clarity and ease of comparison, the key physical properties of this compound are summarized in the table below.

| Physical Property | Value | References |

| Melting Point | 135-139 °C | [1] |

| Solubility | Soluble in Methanol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Molecular Formula | C₉H₁₁BO₄ | [3] |

| Molecular Weight | 193.99 g/mol | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The sample should be a fine powder to ensure uniform packing and heat transfer. If necessary, grind the crystalline sample gently in a mortar and pestle[4][5].

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm[6][7].

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point[4].

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample[4][8].

-

-

Calibration: For accurate results, the thermometer and apparatus should be calibrated using standards with known melting points.

Solubility Determination (Dynamic Method)

A dynamic or synthetic method can be employed to determine the solubility of this compound in various organic solvents. This method relies on observing the temperature at which a solid-liquid mixture of known composition becomes a single liquid phase upon controlled heating.

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath for temperature control

-

Calibrated digital thermometer

-

Analytical balance

-

Light source and detector (or visual observation) to monitor turbidity

-

This compound

-

High-purity organic solvents

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel to create a mixture of known composition[9][10].

-

Heating and Observation:

-

The mixture is heated at a slow, constant rate (e.g., 0.5 °C/min) while being stirred vigorously to ensure homogeneity[10].

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded. This temperature represents the solubility of the compound at that specific concentration[9][10].

-

-

Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Application in Suzuki-Miyaura Coupling

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials[3][11].

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Below is a logical diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's tolerance of a wide variety of functional groups and its typically high yields make it an indispensable tool in modern organic synthesis. This compound, in particular, allows for the introduction of an ester functionality which can be further manipulated, highlighting its significance in the synthesis of complex target molecules for drug discovery[3][11].

References

- 1. This compound CAS#: 4334-87-6 [amp.chemicalbook.com]

- 2. 3-(Ethoxycarbonyl)phenylboronic Acid 4334-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxycarbonylphenylboronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl and heteroaryl structures prevalent in many pharmaceutical agents.

This technical guide provides a comprehensive overview of the stability and reactivity of this compound, offering insights into its handling, storage, and application in synthetic protocols. A thorough understanding of these properties is crucial for optimizing reaction conditions, minimizing side reactions, and ensuring the reproducibility of synthetic procedures.

Physicochemical and Stability Data

A solid grasp of the physical and chemical properties of this compound is fundamental to its effective use. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 135-139 °C (lit.) | [1] |

| pKa (Predicted) | 7.78 ± 0.10 | [2] |

| Solubility | Soluble in Methanol | [2] |

Table 2: Stability and Handling Information

| Parameter | Information | Reference |

| Storage Temperature | Room Temperature. Keep in a dark, dry place. | [2] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [3] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron | [3] |

| General Stability | Stable under normal, recommended storage conditions. May contain varying amounts of the anhydride form. | [3] |

Stability Profile

While this compound is generally stable under standard laboratory conditions, its stability can be influenced by several factors, including temperature, pH, and the presence of other reagents. A key degradation pathway for arylboronic acids is protodeboronation.

Thermal Stability

pH-Dependent Stability and Protodeboronation

Protodeboronation is a significant side reaction for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is highly dependent on the pH of the reaction medium[5].

The general mechanism for protodeboronation can proceed through different pathways depending on the pH:

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction between the boronic acid and an acid can lead to protodeboronation[5].

-

Base-Catalyzed Protodeboronation: In basic media, a pre-equilibrium exists between the boronic acid and its corresponding boronate. This boronate is then susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond[5]. For many arylboronic acids, the rate of protodeboronation is fastest at high pH[6].

Kinetic studies on a range of arylboronic acids have shown that the propensity for protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring[7][8]. The electron-withdrawing nature of the 3-ethoxycarbonyl group can influence the rate of this undesired side reaction.

The diagram below illustrates the general pathways of protodeboronation.

Reactivity Profile

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex[9]. This compound is an effective reactant in these couplings, enabling the introduction of the 3-ethoxycarbonylphenyl moiety into a wide range of molecules.

The reaction is tolerant of a variety of functional groups and generally proceeds with high yields and selectivity[9]. The reactivity of the organic halide partner typically follows the trend: I > Br > OTf >> Cl[9].

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The diagram below outlines the catalytic cycle of the Suzuki-Miyaura reaction.

Other Reactions

In addition to Suzuki-Miyaura coupling, this compound can participate in other transformations, including:

-

Palladium-catalyzed arylation of aldehydes[2].

-

Reductive cross-coupling reactions[2].

-

Transmetalation reactions[2].

Experimental Protocols

The following section provides a general experimental protocol for a Suzuki-Miyaura coupling reaction using an aryl halide and a phenylboronic acid, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the reaction vessel under the inert atmosphere.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

The following diagram illustrates a typical laboratory workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability under standard storage conditions, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an important building block for the synthesis of complex organic molecules. A thorough understanding of its stability profile, particularly the potential for protodeboronation under certain pH conditions, is essential for optimizing reaction outcomes. By carefully controlling reaction parameters such as temperature, base, and solvent, researchers can effectively utilize this compound to construct a wide array of valuable compounds for applications in drug discovery and materials science.

References

- 1. This compound = 95 4334-87-6 [sigmaaldrich.com]

- 2. This compound CAS#: 4334-87-6 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Ethoxycarbonylphenylboronic acid = 95 4334-88-7 [b2b.sigmaaldrich.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

3-Ethoxycarbonylphenylboronic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxycarbonylphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3][4] Its utility extends to the synthesis of complex organic molecules, including biologically active compounds and materials for various applications.[1] This guide provides in-depth safety information, handling precautions, and general experimental considerations for the use of this compound in a laboratory setting, with a focus on ensuring the safety of researchers and the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| CAS Number | 4334-87-6 | [3] |

| Molecular Formula | C9H11BO4 | [3] |

| Molecular Weight | 193.99 g/mol | |

| Appearance | White to off-white or light yellow powder/crystal | [3][4] |

| Melting Point | 135-139 °C (lit.) | [3] |

| Solubility | Soluble in Methanol | [3][4] |

| Storage Temperature | Room temperature; Keep in a dark, dry place. | [3][4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Precautions

Proper handling and storage are paramount to ensure safety and maintain the chemical's integrity.

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

-

Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]

-

-

Hygiene Practices : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

-

Spill Cleanup : In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

-

Waste Disposal : Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the reaction, the following provides a general workflow for a common application of this compound: the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Suzuki-Miyaura Coupling

A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Key Considerations for Suzuki-Miyaura Coupling

-

Inert Atmosphere : The palladium catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Base : The choice of base is critical and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[8][9]

-

Solvent : The solvent should be chosen based on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, DMF, and THF, often with the addition of water.[9]

-

Catalyst : A variety of palladium catalysts can be used. The choice of catalyst and ligand can influence the reaction efficiency and scope.[10]

Logical Relationships in Laboratory Safety

A systematic approach to laboratory safety is essential when working with hazardous chemicals. The following diagram illustrates the logical flow of a standard laboratory safety protocol.

A logical workflow for ensuring laboratory safety when handling chemicals.

Application in Drug Discovery

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1] For instance, it is a reactant in the preparation of β3-adrenergic receptor agonists.[3][4] These agonists are of interest for treating conditions such as overactive bladder and type 2 diabetes.[11][12] The β3-adrenergic receptor is a G-protein coupled receptor primarily located in adipose tissue, where it is involved in the regulation of lipolysis and thermogenesis.[13] The synthesis of potent and selective β3-adrenergic receptor agonists often involves the use of boronic acids in coupling reactions to construct the desired molecular scaffolds.[11][12]

β3-Adrenergic Receptor Signaling Pathway

While this compound is a synthetic precursor and not a direct modulator of the signaling pathway, understanding the target pathway is crucial for drug development professionals.

Simplified signaling pathway of the β3-adrenergic receptor.

Conclusion

This compound is an invaluable reagent in modern organic synthesis and drug discovery. Its effective and safe use hinges on a comprehensive understanding of its properties, hazards, and handling requirements. By adhering to the safety protocols outlined in this guide and employing careful experimental design, researchers can minimize risks and successfully leverage this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4334-87-6 [chemicalbook.com]

- 3. This compound CAS#: 4334-87-6 [amp.chemicalbook.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethoxycarbonylphenylboronic Acid: Key Identifiers and Synonyms

For researchers, scientists, and professionals in drug development, precise communication is paramount. This guide provides a comprehensive overview of the key synonyms and chemical identifiers for 3-Ethoxycarbonylphenylboronic acid, a versatile reagent in organic synthesis.

Chemical Identity and Synonyms

This compound is an organoboron compound widely utilized in synthetic organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility stems from the presence of both a boronic acid functional group and an ethoxycarbonyl group on the phenyl ring, which allows for the formation of new carbon-carbon bonds and further functional group manipulation.[2] To facilitate accurate literature searches and unambiguous identification, a clear understanding of its various synonyms and identifiers is essential.

The following table summarizes the key names and numbers associated with this compound.

| Identifier Type | Value |

| Systematic Name | 3-(Ethoxycarbonyl)phenylboronic acid |

| CAS Number | 4334-87-6 |

| Molecular Formula | C9H11BO4 |

| Molecular Weight | 193.99 g/mol |

| IUPAC Name | (3-ethoxycarbonylphenyl)boronic acid |

| InChI | 1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 |

| InChI Key | REHVCPNQQBDOJJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cccc(c1)B(O)O |

A comprehensive list of synonyms found in chemical literature and supplier catalogs is provided below to aid in exhaustive database searches.

| Synonym |

| 3-(Ethoxycarbonyl)benzeneboronic Acid[1][2][3] |

| 3-Carboethoxyphenylboronic acid[4] |

| 3-Carbethoxy-Phenyl-Boronic Acid[2][5] |

| m-Ethoxycarbonylphenylboronic acid[2][4] |

| Ethyl 3-boronobenzoate[2][4][5] |

| 3-Borono-benzoic acid 1-ethyl ester[2] |

| AKOS BRN-0097[4][5] |

It is important to note that this compound may exist in equilibrium with its anhydride form.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are common structural motifs in pharmaceuticals. A generalized experimental workflow for this reaction is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Example Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a general guideline and specific conditions such as catalyst, base, solvent, temperature, and reaction time should be optimized for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture should be sparged with an inert gas (nitrogen or argon) for 15-30 minutes to ensure anaerobic conditions.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

References

Preliminary Investigations into the Chemical Behavior of 3-Ethoxycarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxycarbonylphenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have positioned it as a valuable reagent in the fields of medicinal chemistry, materials science, and drug discovery. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are presented, alongside a summary of its role in the synthesis of biologically active molecules, such as β3-adrenergic receptor agonists.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BO₄ | [1][2] |

| Molecular Weight | 193.99 g/mol | [1][2] |

| Melting Point | 135-139 °C | [2][3] |

| Predicted pKa | 7.78 ± 0.10 | [3][4] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in methanol and other polar organic solvents. | [3][5] |

| CAS Number | 4334-87-6 | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis from Ethyl 3-bromobenzoate

This protocol provides a general method for the synthesis of this compound based on established procedures for analogous compounds.

Materials:

-

Ethyl 3-bromobenzoate

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in dry THF under a nitrogen atmosphere. A solution of ethyl 3-bromobenzoate in dry THF is added dropwise to initiate the reaction. The mixture is then heated to reflux until the magnesium is consumed, forming the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in dry THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for one hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild reaction conditions.[6][7]

Suzuki-Miyaura Cross-Coupling Reaction

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.[8]

Materials:

-

Aryl bromide

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed solvent is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Expected Yields in Suzuki-Miyaura Coupling

While specific yields for reactions involving this compound are not extensively tabulated in a single source, data from analogous reactions with phenylboronic acid and other substituted arylboronic acids suggest that yields are generally good to excellent, often ranging from 70% to over 95%, depending on the specific aryl halide, catalyst, and reaction conditions used.[9][10][11] The reactivity of the aryl halide typically follows the trend I > Br > Cl.[6]

Application in Drug Discovery: Synthesis of β3-Adrenergic Receptor Agonists

This compound is a known reactant in the synthesis of β3-adrenergic receptor agonists.[3][4] These agonists are of therapeutic interest for the treatment of conditions such as overactive bladder and type 2 diabetes. A key step in the synthesis of these complex molecules is often a Suzuki-Miyaura coupling to construct the core biaryl scaffold.

The β3-adrenergic receptor is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade involving the production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to the activation of protein kinase A (PKA) and subsequent downstream physiological effects.

A plausible synthetic workflow for a β3-adrenergic receptor agonist, such as Solabegron, could involve the Suzuki-Miyaura coupling of this compound with a suitable aryl halide, followed by further functional group manipulations to introduce the ethanolamine side chain.

Safety Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures, which are important motifs in many biologically active compounds and functional materials. This guide has provided an overview of its chemical properties, a general synthetic protocol, and a representative procedure for its application in cross-coupling reactions. The continued use of this building block is anticipated to contribute to advancements in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound CAS#: 4334-87-6 [amp.chemicalbook.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Application Data for 3-Ethoxycarbonylphenylboronic Acid: A Technical Guide

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-ethoxycarbonylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on the analysis of its functional groups and comparison with its para-isomer, 4-ethoxycarbonylphenylboronic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | Ar-H |

| ~8.2 | d | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

| ~8.0 (broad s) | 2H | B(OH)₂ |

Note: Predicted values are based on established substituent effects on aromatic systems and data from similar compounds. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~135 | Ar-C |

| ~134 | Ar-C |

| ~131 | Ar-C (ipso to B) |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| 61.3 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Note: Predicted values are based on established substituent effects on aromatic systems and data from similar compounds.

For comparative purposes, the experimental NMR data for 4-ethoxycarbonylphenylboronic acid is provided below.[1]

Table 3: Experimental ¹H NMR Spectroscopic Data for 4-Ethoxycarbonylphenylboronic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.27 | s | 2H | B(OH)₂ | |

| 7.90 | s | 4H | Ar-H | |

| 4.30 | q | 7 | 2H | -OCH₂CH₃ |

| 1.31 | t | 7 | 3H | -OCH₂CH₃ |

| Solvent: DMSO-d₆, Frequency: 200 MHz[1] |

Table 4: Experimental ¹³C NMR Spectroscopic Data for 4-Ethoxycarbonylphenylboronic Acid

| Chemical Shift (δ, ppm) | Assignment |

| 165.9 | C=O |

| 139.8 | Ar-C |

| 134.2 | Ar-C |

| 131.0 | Ar-C |

| 127.9 | Ar-C |

| 60.7 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

| Solvent: DMSO-d₆, Frequency: 75 MHz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 5: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (B-OH) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1280 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-H bend (meta-disubstituted aromatic) |

Note: These are general ranges for the indicated functional groups. The exact positions and intensities can vary.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and FT-IR spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette and vial

Procedure:

-

Weigh the appropriate amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Agitate the vial to dissolve the sample completely. Gentle warming may be applied if necessary, but care should be taken to avoid decomposition.

-

Once dissolved, transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a small amount of solid)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the FT-IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

After data collection, raise the press arm and carefully clean the sample from the crystal using a soft brush or cloth and an appropriate solvent.

Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic structures.[1][2] 3-Ethoxycarbonylphenylboronic acid is a valuable building block in this context, as the ethoxycarbonyl group can serve as a synthetic handle for further molecular elaboration or may be an integral part of the target molecule's pharmacophore.

These application notes provide a standardized protocol for the Suzuki-Miyaura coupling reaction utilizing this compound with a focus on reproducibility and high yield. The protocol is designed to be a reliable starting point for researchers, with key reaction parameters and potential optimization strategies outlined.

Reaction Principle

The Suzuki-Miyaura coupling follows a catalytic cycle that involves a palladium catalyst. The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.[2]

-

Reductive Elimination: The coupled product (Ar-Ar') is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2]

Standard Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the palladium catalyst and ligand under the inert atmosphere.

-

Add the degassed solvent system to the flask.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

-

The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on established protocols for similar substrates.

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 4-Bromotoluene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 90-98 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 6 | 80-90 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 75-85 |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Ethoxycarbonylphenylboronic acid with various aryl bromides. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of ethyl 3-arylbenzoate derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide has become a cornerstone of modern organic synthesis due to its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.

This document focuses on the application of this compound as the organoboron coupling partner. The protocols provided herein detail the synthesis of substituted biphenyl compounds, demonstrating the utility of this reagent in constructing complex molecular architectures.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is depicted below:

Caption: General Suzuki-Miyaura Reaction Scheme.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the key experimental parameters and results for the Suzuki-Miyaura coupling of this compound with two different aryl bromides.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-bromo-4-(tert-butyl)benzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18 | 92 |

| 2 | 4-bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18 | 95 |

Experimental Protocols

The following are detailed, step-by-step procedures for the palladium-catalyzed coupling of this compound with specific aryl bromides.

Protocol 1: Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-3-carboxylate

Reaction: this compound + 1-bromo-4-(tert-butyl)benzene → Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-3-carboxylate

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

1-bromo-4-(tert-butyl)benzene (1.0 mmol, 1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), 1-bromo-4-(tert-butyl)benzene (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Stir the reaction mixture at 80 °C for 18 hours under an inert atmosphere.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Expected Yield: 92%

Protocol 2: Synthesis of Ethyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Reaction: this compound + 4-bromoanisole → Ethyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

4-bromoanisole (1.0 mmol, 1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Establish an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction flask.

-

Heat the mixture to 80 °C and stir for 18 hours.

-

Upon completion, allow the reaction to cool to ambient temperature.

-

Add water to the reaction mixture and perform an extraction with ethyl acetate.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Remove the drying agent by filtration and concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Expected Yield: 95%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Caption: General Experimental Workflow.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the reaction mechanism.

Caption: Suzuki-Miyaura Catalytic Cycle.

The Versatility of 3-Ethoxycarbonylphenylboronic Acid in Organic Synthesis: A Building Block for Innovation

For Immediate Release:

Shanghai, China – December 8, 2025 – 3-Ethoxycarbonylphenylboronic acid has emerged as a crucial and versatile building block in modern organic synthesis, enabling the efficient construction of complex molecular architectures. Its utility is particularly prominent in the pharmaceutical and materials science sectors, where it serves as a key intermediate in the synthesis of a wide array of bioactive compounds and functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this valuable reagent.

Core Applications in Cross-Coupling Reactions

This compound is a staple reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, respectively.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents and organic materials[1][2]. This compound serves as an excellent coupling partner with a variety of aryl and heteroaryl halides. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

A general experimental workflow for the Suzuki-Miyaura coupling is depicted below:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 85 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 95 |

Detailed Experimental Protocol: Synthesis of Ethyl 4'-methoxybiphenyl-3-carboxylate

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 194 mg), 4-bromoanisole (1.1 mmol, 206 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.

-

Solvent and Catalyst Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Reaction: The mixture is heated to 85 °C and stirred vigorously for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford ethyl 4'-methoxybiphenyl-3-carboxylate as a white solid.

Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a valuable route for the formation of C-N and C-O bonds, producing arylamines and aryl ethers, respectively. This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.

Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam N-Arylation:

The following table presents representative conditions and yields for the Chan-Lam coupling of this compound with various anilines.

| Entry | Aniline | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | rt | 48 | 85 |

| 2 | 4-Methoxyaniline | CuI (10) | DMAP | K₂CO₃ | DMF | 100 | 24 | 78 |

| 3 | 3-Nitroaniline | Cu(OTf)₂ (10) | Phenanthroline | Cs₂CO₃ | Toluene | 110 | 36 | 65 |